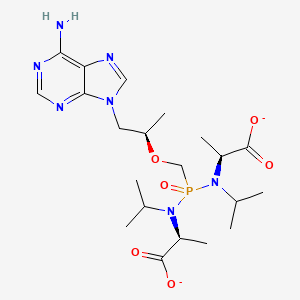
TenofovirBis(L-alanineIsopropylEster)Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TenofovirBis(L-alanineIsopropylEster)Amide is a compound belonging to the class of nucleotide analogs, which are widely used in antiviral therapies. This compound is particularly notable for its potent antiviral efficacy, low resistance rate, and high safety profile. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections and has shown promising results in preclinical models .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of TenofovirBis(L-alanineIsopropylEster)Amide involves several key steps. Initially, PMPA (phosphonomethoxypropyl adenine) undergoes a heating reaction with a chlorination agent such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30 to -20°C in the presence of an organic alkali .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with readily available raw materials and mild reaction conditions. This ensures that the compound can be produced efficiently and at a lower cost, making it suitable for widespread use .
化学反应分析
Types of Reactions: TenofovirBis(L-alanineIsopropylEster)Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent antiviral activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkali metal amidoboranes, which facilitate the formation of primary and secondary amides. These reactions typically occur at room temperature without the need for catalysts, making them highly efficient .
Major Products Formed: The major products formed from these reactions include the active metabolite tenofovir diphosphate, which is responsible for the compound’s antiviral activity. This metabolite is produced through a series of phosphorylation steps once the compound is inside the target cells .
科学研究应用
TenofovirBis(L-alanineIsopropylEster)Amide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleotide analogs and their interactions with viral enzymes. In biology and medicine, it is primarily used for its antiviral properties, particularly against HBV and HIV. The compound has shown significant efficacy in preclinical models, with improved pharmacokinetics and higher bioavailability compared to other tenofovir prodrugs .
作用机制
The mechanism of action of TenofovirBis(L-alanineIsopropylEster)Amide involves its conversion to the active metabolite tenofovir diphosphate within the target cells. This metabolite inhibits viral replication by acting as a chain terminator during the synthesis of viral DNA. The compound achieves this by competing with natural nucleotides for incorporation into the viral DNA, ultimately leading to the termination of DNA synthesis .
相似化合物的比较
Similar Compounds: Similar compounds to TenofovirBis(L-alanineIsopropylEster)Amide include tenofovir disoproxil fumarate and tenofovir alafenamide fumarate. These compounds also belong to the class of nucleotide analogs and are used in antiviral therapies .
Uniqueness: What sets this compound apart from its counterparts is its improved pharmacokinetic profile and higher bioavailability. This results in a more potent antiviral effect at lower doses, reducing the risk of side effects and improving patient compliance .
属性
分子式 |
C21H34N7O6P-2 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC 名称 |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(1S)-1-carboxylatoethyl]-propan-2-ylamino]phosphoryl]-propan-2-ylamino]propanoate |
InChI |
InChI=1S/C21H36N7O6P/c1-12(2)27(15(6)20(29)30)35(33,28(13(3)4)16(7)21(31)32)11-34-14(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,12-16H,8,11H2,1-7H3,(H,29,30)(H,31,32)(H2,22,23,24)/p-2/t14-,15+,16+/m1/s1 |
InChI 键 |
KOQYFCUNPYXXDA-PMPSAXMXSA-L |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N([C@@H](C)C(=O)[O-])C(C)C)N([C@@H](C)C(=O)[O-])C(C)C |
规范 SMILES |
CC(C)N(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)N(C(C)C)C(C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



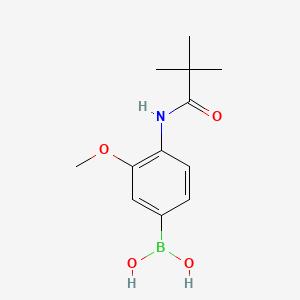
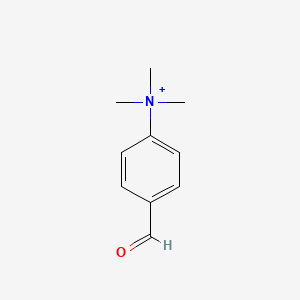
![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
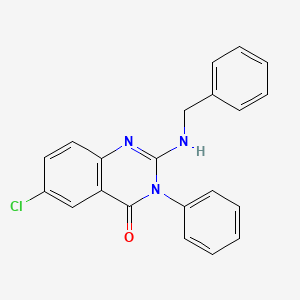

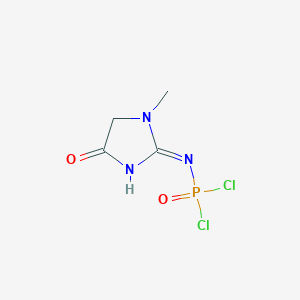
![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)

![N-(4-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341840.png)
![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)
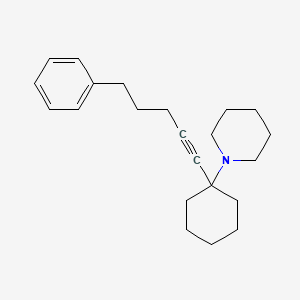
![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)
